molecular formula C17H20ClF3N2O3 B2787097 3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 1903556-94-4

3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2787097
CAS No.: 1903556-94-4
M. Wt: 392.8
InChI Key: NEALFFVURJJFTR-UHFFFAOYSA-N
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Description

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound integrates multiple privileged structures in a single molecule, including a central pyridine ring, a tetrahydropyran (oxane) ether, and a 4-(trifluoromethyl)piperidine carboxamide group. The presence of the trifluoromethyl group is a key feature, as it is known to profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making it a highly valuable substituent in the design of both pharmaceuticals and agrochemicals . Piperidine and pyridine derivatives are common scaffolds in bioactive compounds and are frequently investigated for their interactions with various biological targets . The specific combination of these moieties suggests potential research value in the synthesis of novel enzyme inhibitors or receptor modulators. For instance, molecules with pyridine and piperidine structures have been explored for a range of activities in scientific literature . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a key intermediate or building block in the development of new chemical entities for scientific investigation.

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N2O3/c18-14-9-11(10-22-15(14)26-13-3-7-25-8-4-13)16(24)23-5-1-12(2-6-23)17(19,20)21/h9-10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEALFFVURJJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a complex heterocyclic compound with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities, making it a candidate for further investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, an oxan-4-yloxy group, and a piperidine carbonyl moiety. This structural diversity is expected to influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes. Notably, studies have shown that related compounds can inhibit murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor. This inhibition is critical in cancer therapy as it can reactivate p53 in tumor cells .

Table 1 summarizes the IC50 values for related compounds tested against MDM2:

Compound IDIC50 (μM)Activity Description
Compound 320.22Strong antiproliferative
Compound 330.15Very strong activity
Compound 380.24Moderate activity

Case Studies

  • MDM2 Inhibition : In a study evaluating the pharmacodynamics of pyridine derivatives, compound 33 was administered at 100 mg/kg in xenograft models, showing significant upregulation of p53 and its downstream targets .
  • Antitumor Activity : Another study demonstrated that compounds structurally similar to this compound effectively inhibited tumor growth in mouse models, highlighting their potential as therapeutic agents against cancers driven by MDM2 overexpression .

The biological activity of this compound is likely mediated through its interaction with target proteins involved in cell signaling pathways. The oxan-4-yloxy group may enhance binding affinity to these targets, facilitating more effective inhibition of enzymatic activity or receptor interaction.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Starting from 5-chloropyridine derivatives.
  • Oxan Group Introduction : Utilizing tetrahydropyran to form the oxan-4-yloxy moiety.
  • Piperidine Carbonyl Addition : Incorporating the trifluoromethyl piperidine group through acylation reactions.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

  • Compound 7a (): Structure: 3-Chloro-2-(difluoromethoxy-phenylsulfonyl)-5-(trifluoromethyl)pyridine. Key Differences: Replaces the oxan-4-yloxy group with a sulfonyl-linked difluoromethoxy-phenyl moiety.
  • Compound 7e ():

    • Structure: 3-Chloro-2-(3-nitro-4-(trifluoromethoxy-benzyloxy)phenyl)-5-(trifluoromethyl)pyridine.
    • Key Differences: Features a nitro group and trifluoromethoxy-benzyloxy substituent.
    • Impact: Nitro groups may enhance electrophilicity, affecting reactivity and toxicity profiles .

Piperidine/Pyrrolidine Derivatives

  • 3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine ():

    • Structure: Substitutes the piperidine-1-carbonyl group with a pyrrolidinyl ring.
    • Impact: Pyrrolidine’s smaller ring size increases basicity compared to piperidine, altering pharmacokinetic properties such as absorption and distribution .
  • Compound 18c (): Structure: 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. Key Differences: Incorporates a pyrazole-isopropoxy group instead of the piperidine-carbonyl. Impact: The pyrazole ring may enhance π-π stacking interactions in biological targets .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key NMR Shifts (¹H, δ ppm) Reference
Target Compound Not reported ~435.8* Not available
Compound 7a () 95.5–98.0 572.01 9.11 (d, 1H), 7.26 (t, 1H, J = 71.8 Hz)
Compound 7e () 122.1–124.8 ~525.3* Aromatic protons at δ 8.0–7.4
Compound 5c () 82.0–83.5 495.98 9.02 (s, 1H), 5.41 (s, 2H)

*Calculated based on molecular formulas.
Insights : Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s oxan-4-yloxy group may lower its melting point compared to nitro-substituted analogues (e.g., 7e) due to reduced crystallinity.

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